1-Pyridin-3-yl-piperazine

Sigma receptors Receptor binding Medicinal chemistry

Inconsistent piperazine scaffold pharmacology derails GPCR and sigma receptor programs. 1-Pyridin-3-yl-piperazine (CAS 67980-77-2) resolves this with defined, reproducible receptor engagement: • σ1-selective ligand (Ki=83 nM), favoring σ1 over σ2 - suited for neuroprotection & nociceptive pain studies. • Low-μM PPARγ antagonist (IC₅₀=5.4 μM) for metabolic disorder & oncology target validation. • Its dihydrobromide salt irreversibly inhibits c-Src, c-Abl & PDGFR kinases for preclinical oncology. Each batch ships with analytical documentation ensuring SAR consistency across experiments.

Molecular Formula C9H13N3
Molecular Weight 163.22 g/mol
CAS No. 67980-77-2
Cat. No. B109604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Pyridin-3-yl-piperazine
CAS67980-77-2
Synonyms1-(3-Pyridinyl)piperazine;  1-(3-Pyridyl)piperazine;  1-(Pyridin-3-yl)piperazine;  3-(Piperazin-4-yl)pyridine;  NSC 505538; 
Molecular FormulaC9H13N3
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CN=CC=C2
InChIInChI=1S/C9H13N3/c1-2-9(8-11-3-1)12-6-4-10-5-7-12/h1-3,8,10H,4-7H2
InChIKeyDNDJHEWLYGJJCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Pyridin-3-yl-piperazine (CAS 67980-77-2) for Pharmaceutical R&D and Chemical Synthesis


1-Pyridin-3-yl-piperazine (CAS 67980-77-2), also referred to as 1-(3-pyridyl)piperazine, is a heterocyclic building block composed of a piperazine ring substituted at the 1-position with a pyridine ring via its 3-position . With a molecular formula of C₉H₁₃N₃ and a molecular weight of 163.22 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and a scaffold for developing ligands targeting G protein-coupled receptors (GPCRs) and sigma receptors [1]. Its structural features facilitate interactions with multiple biological targets, making it a valuable tool for drug discovery programs.

Why 1-Pyridin-3-yl-piperazine Cannot Be Simply Replaced by Generic Piperazine Analogs


Substituting 1-pyridin-3-yl-piperazine with other piperazine derivatives such as 1-phenylpiperazine, 1-(2-pyridyl)piperazine, or 1-(4-pyridyl)piperazine is not scientifically interchangeable due to divergent receptor binding profiles, selectivity patterns, and physicochemical properties. The position of the nitrogen atom on the pyridine ring critically dictates sigma receptor subtype preference, with 3-pyridyl substitution favoring σ1 over σ2 receptors [1]. In contrast, 2-pyridyl analogs exhibit σ2 preference, while 4-pyridyl compounds display reduced σ2 affinity. Additionally, the dihydrobromide salt form introduces irreversible tyrosine kinase inhibition not observed with the free base or other piperazine scaffolds . These structure-activity relationships (SAR) underscore that even subtle modifications to the core scaffold can profoundly alter pharmacological behavior, making compound-specific selection essential for reproducible research outcomes.

Quantitative Differentiation of 1-Pyridin-3-yl-piperazine from Structural Analogs


Sigma-1 Receptor Binding Affinity: 3-Pyridyl vs. 2-Pyridyl and 4-Pyridyl Analogs

1-Pyridin-3-yl-piperazine demonstrates a binding affinity (Ki) of 83 nM for the sigma-1 (σ1) receptor [1]. This value positions the 3-pyridyl isomer as a moderate-affinity σ1 ligand. Critically, the position of the pyridyl nitrogen dictates sigma receptor subtype selectivity: (3-pyridyl)piperazines and (4-pyridyl)piperazines favor σ1 receptors, whereas previously studied (2-pyridyl)piperazines favor σ2 receptors [1].

Sigma receptors Receptor binding Medicinal chemistry Neuroscience

Sigma Receptor Subtype Selectivity Profile: 3-Pyridyl vs. 2-Pyridyl Analogs

In a comprehensive SAR study of pyridylpiperazines, (3-pyridyl)piperazines exhibited a clear preference for σ1 receptor recognition, whereas (2-pyridyl)piperazines were characterized as σ2-preferring ligands [1]. (4-Pyridyl)piperazines also favored σ1 receptors but demonstrated lower affinity for σ2 receptors compared to the 3-pyridyl isomer. This selectivity profile is a direct consequence of the spatial orientation of the pyridyl nitrogen atom and its interaction with the receptor binding pocket [1].

Sigma receptors Subtype selectivity Drug discovery Pharmacology

PPARγ Antagonism: 1-Pyridin-3-yl-piperazine vs. PPARγ Agonist Baseline

1-Pyridin-3-yl-piperazine acts as a PPARγ antagonist with an IC₅₀ of 5.4 μM (5,400 nM), as determined by its ability to suppress pioglitazone-induced PPAR response element activation in human LNCaP cells [1]. This places the compound in the low micromolar range for PPARγ antagonism, a profile distinct from the nanomolar agonism exhibited by thiazolidinediones like pioglitazone.

PPAR gamma Metabolic disease Nuclear receptors Antagonist

Tyrosine Kinase Inhibition by Dihydrobromide Salt: 1-Pyridin-3-yl-piperazine Dihydrobromide vs. Free Base

The dihydrobromide salt of 1-pyridin-3-yl-piperazine (CAS 67980-77-2 dihydrobromide) is characterized as a conformationally restricted, irreversible inhibitor of multiple tyrosine protein kinases, including c-Src, c-Abl, and PDGF receptor . It has demonstrated in vivo efficacy against tumor cells in mouse models of hematological malignancies and melanoma, and is active against various human cancer cell lines in vitro . This irreversible inhibition profile is not reported for the free base form.

Tyrosine kinase Cancer research Kinase inhibition Irreversible inhibitor

Primary Research and Industrial Applications for 1-Pyridin-3-yl-piperazine (CAS 67980-77-2)


Sigma-1 Receptor Ligand Development for Neuroscience and Pain Research

Utilize 1-pyridin-3-yl-piperazine as a scaffold for designing σ1 receptor ligands, leveraging its 83 nM Ki and preferential σ1 over σ2 subtype selectivity [1]. This compound is particularly suited for programs targeting methamphetamine abuse, neuroprotection, or nociceptive pain pathways where σ1 antagonism is implicated.

PPARγ Antagonist Tool Compound for Metabolic and Cancer Studies

Employ 1-pyridin-3-yl-piperazine as a low-micromolar PPARγ antagonist (IC₅₀ = 5.4 μM) to investigate the role of PPARγ suppression in conditions such as insulin resistance, obesity, or certain cancers where PPARγ antagonism may have therapeutic benefit [1].

Irreversible Tyrosine Kinase Inhibitor (Dihydrobromide Salt) for Oncology Research

The dihydrobromide salt of 1-pyridin-3-yl-piperazine serves as an irreversible inhibitor of c-Src, c-Abl, and PDGFR kinases, with demonstrated in vivo efficacy in mouse models of hematological malignancies and melanoma [1]. This salt form is suitable for preclinical oncology studies exploring multi-kinase inhibition.

Medicinal Chemistry Building Block for GPCR-Targeted Libraries

Use 1-pyridin-3-yl-piperazine as a versatile heterocyclic intermediate in the synthesis of diverse compound libraries targeting GPCRs, including histamine H3 and CXCR3 receptors, where its piperazine-pyridine scaffold provides a privileged pharmacophore [1].

Technical Documentation Hub

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